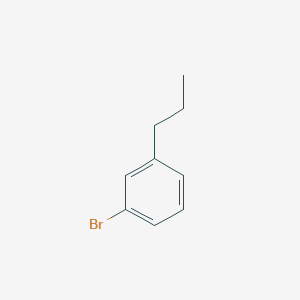

1-Bromo-3-propylbenzene

Description

Contextualization within Aromatic Chemistry Research

Aromatic chemistry is a cornerstone of organic chemistry, and the functionalization of the benzene (B151609) ring is a central theme. Halogenation is a primary method for this, involving the replacement of a hydrogen atom on the benzene ring with a halogen, such as bromine or chlorine, through an electrophilic aromatic substitution reaction. studymind.co.uk When an alkyl group is already present on the benzene ring (forming an alkylbenzene or arene), halogenation can occur either on the aromatic ring or the alkyl side-chain, depending on the reaction conditions. studymind.co.uk Ring halogenation of alkylbenzenes typically yields a mixture of ortho and para isomers, as the alkyl group directs incoming electrophiles to these positions. This makes the synthesis of meta-substituted isomers, like 1-bromo-3-propylbenzene, a more nuanced challenge, requiring specific synthetic strategies. The study of these reactions provides deep insights into the reactivity of aromatic systems and the directing effects of various substituents.

Overview of Brominated Benzene Derivatives in Synthetic Chemistry

Brominated benzene derivatives, or aryl bromides, are exceptionally valuable intermediates in synthetic organic chemistry. nih.gov The bromine atom is an excellent leaving group in various reactions, which allows for the subsequent introduction of a wide range of other functional groups. Aryl bromides are classical precursors for organometallic reagents, such as Grignard and organolithium reagents. nih.gov More recently, their utility has been highlighted in transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govazom.com The prevalence of brominated compounds in these applications underscores their importance as versatile building blocks for molecular construction. researchgate.net

Rationale for Comprehensive Investigation of this compound

This compound is a compound of particular interest due to its specific substitution pattern. The propyl group at position 1 and the bromine atom at position 3 create a meta-substituted aromatic ring. This arrangement is not typically accessible through direct bromination of propylbenzene (B89791), which would favor the ortho and para positions. Therefore, its synthesis requires a multi-step approach, making it an excellent case study for strategic organic synthesis.

The compound serves as a valuable intermediate for producing more complex molecules where a meta-relationship between substituents is required. Its structure is a key component in the synthesis of various fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. nih.govchemimpex.com A thorough investigation into its properties, synthesis, and reactivity provides chemists with essential data for designing novel synthetic routes and creating new molecules with desired functionalities.

Detailed Research Findings

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction conditions and purification methods.

Table 1: Identifiers and Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 19829-32-4 | lookchem.comguidechem.com |

| Molecular Formula | C9H11Br | nih.govlookchem.comguidechem.com |

| Molecular Weight | 199.09 g/mol | nih.govlookchem.comguidechem.com |

| Canonical SMILES | CCCC1=CC(=CC=C1)Br | nih.govlookchem.com |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 96-100 °C (at 17 Torr) | lookchem.com |

| Density | 1.284 g/cm³ (Predicted) | lookchem.com |

| XLogP3 | 4 | lookchem.com |

| Complexity | 90.7 | nih.govlookchem.comguidechem.com |

Synthesis and Reactivity

The synthesis of this compound requires a strategic approach to achieve the meta-substitution pattern. A common method involves Friedel-Crafts acylation, followed by reduction and then bromination.

Friedel-Crafts Acylation: Benzene can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone (B1677668). The acyl group is a meta-director. lumenlearning.com

Bromination: Electrophilic aromatic bromination of propiophenone using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) will direct the bromine atom to the meta position, yielding 3-bromopropiophenone.

Clemmensen Reduction: The carbonyl group of 3-bromopropiophenone is then reduced to a methylene (B1212753) group (CH₂) using a method like the Clemmensen reduction (Zn(Hg) in HCl) or the Wolff-Kishner reduction to yield the final product, this compound. lumenlearning.comaskfilo.com

An alternative, though less direct, route involves starting with propylbenzene. Direct bromination of propylbenzene yields a mixture of ortho- and para-bromopropylbenzene. quora.com Therefore, achieving the meta isomer requires a different strategy, reinforcing the utility of the acylation-bromination-reduction pathway. brainly.comchegg.comyoutube.com

The reactivity of this compound is twofold, centered on the bromine substituent and the alkylated aromatic ring.

Reactions at the Bromine Site: The C-Br bond allows for the formation of a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used to form new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, or carbon dioxide. Furthermore, the bromine atom is an ideal handle for various transition-metal-catalyzed cross-coupling reactions.

Reactions of the Aromatic Ring: The propyl group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group. Further electrophilic aromatic substitution will be directed by the interplay of these two substituents, generally leading to substitution at positions ortho and para to the propyl group, but avoiding the sterically hindered position between the two existing groups.

Side-Chain Halogenation: The propyl side-chain can also undergo reaction. Specifically, the benzylic position (the carbon atom attached directly to the benzene ring) is susceptible to radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orglibretexts.orgacs.org This provides a pathway to functionalize the alkyl chain.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRVLYOHAQORCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550499 | |

| Record name | 1-Bromo-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-32-4 | |

| Record name | 1-Bromo-3-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Propylbenzene

Electrophilic Aromatic Substitution Approaches for Regioselective Bromination

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a bromine atom onto an aromatic ring. The key challenge in synthesizing 1-bromo-3-propylbenzene lies in achieving the desired meta-substitution pattern.

Direct Bromination of Propylbenzene (B89791) and Ortho/Para Directing Effects

The direct bromination of propylbenzene presents a significant challenge in obtaining the meta-isomer. The propyl group, being an alkyl group, is an ortho-, para-director. numberanalytics.comaakash.ac.in This directing effect is primarily due to the inductive effect, where the alkyl group donates electron density to the benzene (B151609) ring, and hyperconjugation, which further increases electron density at the ortho and para positions. libretexts.orgquora.com Consequently, the electrophilic attack by bromine preferentially occurs at these positions, leading to a mixture of 2-bromo-3-propylbenzene and 4-bromo-3-propylbenzene as the major products. quora.com The formation of the desired this compound is a minor outcome. quora.com

The mechanism of electrophilic bromination involves the polarization of the bromine molecule by a Lewis acid catalyst, creating a potent electrophile that attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Indirect Routes via Modified Aromatic Electrophilic Substitution

To circumvent the ortho/para directing influence of the propyl group, indirect synthetic routes are necessary to achieve meta-bromination. One effective strategy involves introducing a meta-directing group to the benzene ring first, followed by bromination, and finally, conversion of the meta-directing group into a propyl group.

A common approach is to start with the Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone (B1677668). askfilo.compearson.com The acyl group is a deactivating and meta-directing group. masterorganicchemistry.com Bromination of propiophenone will then direct the incoming bromine atom to the meta position, yielding 3-bromopropiophenone. The final step involves the reduction of the carbonyl group to a methylene (B1212753) group, converting the acyl group into a propyl group. This reduction can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.orgwikipedia.org

Another indirect method involves the nitration of propylbenzene. While the propyl group is ortho, para-directing, the subsequent separation of isomers can provide the meta-nitropropylbenzene, albeit likely in low yields. The nitro group can then be reduced to an amino group, which can be converted to a diazonium salt. A Sandmeyer reaction using copper(I) bromide can then introduce the bromine atom at the meta position.

Influence of Lewis Acid Catalysts and Reaction Conditions on Selectivity and Yield

The choice of Lewis acid catalyst and reaction conditions plays a crucial role in the selectivity and yield of bromination reactions. Common Lewis acids used for electrophilic bromination include iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃). quora.combrainly.com The strength of the Lewis acid can influence the reaction rate and selectivity. Stronger Lewis acids can lead to faster reactions but may also result in lower para/ortho ratios in cases where those isomers are desired. google.com

Temperature is another critical parameter. Lower temperatures can sometimes enhance selectivity. google.com The solvent can also affect the outcome of the reaction. For instance, zeolites have been investigated as catalysts to induce high para-selectivity in the bromination of some aromatic compounds. researchgate.net

For benzylic bromination, which occurs on the side chain rather than the aromatic ring, radical initiators like N-bromosuccinimide (NBS) are used, often in the presence of light or a radical initiator like benzoyl peroxide. uomustansiriyah.edu.iqmasterorganicchemistry.com Lewis acids like zirconium(IV) chloride have also been shown to catalyze benzylic bromination efficiently. nih.gov

Friedel-Crafts Alkylation Strategies for Propylbenzene Precursors

Friedel-Crafts reactions are essential for introducing alkyl and acyl groups onto an aromatic ring and are pivotal in the synthesis of precursors for this compound.

Synthesis of Propylbenzene from Benzene via Acylation-Reduction Pathways

A reliable method to synthesize propylbenzene and avoid the carbocation rearrangement issues associated with direct Friedel-Crafts alkylation is through an acylation-reduction pathway. wikipedia.orglibretexts.org This two-step process begins with the Friedel-Crafts acylation of benzene with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce propiophenone. askfilo.compearson.compearson.com This reaction proceeds via the formation of an acylium ion, which is resonance-stabilized and therefore does not undergo rearrangement. byjus.com

The subsequent step is the reduction of the ketone group in propiophenone to a methylene group to yield propylbenzene. Two common methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.

Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) (H₂NNH₂) in the presence of a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. libretexts.orgtandfonline.comwikipedia.org The reaction proceeds through a hydrazone intermediate. libretexts.orgwikipedia.org A modified version, known as the Huang-Minlon modification, uses a high-boiling solvent like diethylene glycol or triethylene glycol. google.com This method is suitable for substrates that are sensitive to acid. wikipedia.org

Clemmensen Reduction: This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgrsc.org It is particularly effective for aryl-alkyl ketones. wikipedia.org However, the strongly acidic conditions make it unsuitable for acid-sensitive substrates. wikipedia.org The mechanism is complex and thought to involve organozinc intermediates. rsc.org

Table 1: Comparison of Reduction Methods for Propiophenone

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH) | High temperature, basic | Good for acid-sensitive substrates | Requires high temperatures, strongly basic |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Acidic | Effective for aryl-alkyl ketones | Not suitable for acid-sensitive substrates |

Alkylation of Bromobenzene (B47551) Derivatives for Meta-Substitution

An alternative approach to achieve meta-substitution is to perform a Friedel-Crafts alkylation on a brominated benzene derivative. However, direct Friedel-Crafts alkylation of bromobenzene with a propyl halide is not an effective strategy for synthesizing this compound. The bromine atom is a deactivating but ortho-, para-directing group. aakash.ac.in Therefore, alkylation would primarily yield a mixture of ortho- and para-propylbromobenzene.

A more viable, though indirect, strategy would be to start with a meta-directing group on the benzene ring, perform the alkylation, and then replace the directing group with bromine. For example, one could start with nitrobenzene, perform a Friedel-Crafts alkylation (which is difficult on a strongly deactivated ring), and then attempt to replace the nitro group with bromine via a Sandmeyer reaction. However, the initial alkylation step is a significant hurdle.

A more practical approach is to perform a Friedel-Crafts acylation on bromobenzene. The resulting bromo-propiophenone isomers could then be separated. The meta-bromo-propiophenone could then be reduced to this compound.

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of the propylbenzene framework from smaller precursors. wikipedia.orgwikipedia.org These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgchemie-brunschwig.ch The choice of organometallic reagent is crucial and defines the specific named reaction.

Kumada Coupling: This reaction, one of the earliest cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org It can be catalyzed by either nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For synthesizing a precursor to this compound, one could couple a propyl Grignard reagent with a dihalobenzene or a bromophenyl Grignard reagent with a propyl halide. However, the high reactivity of Grignard reagents can limit their functional group tolerance. chemie-brunschwig.chorganic-chemistry.org

Negishi Coupling: The Negishi coupling employs organozinc reagents, which offer greater functional group tolerance compared to Grignard reagents. wikipedia.orgchemie-brunschwig.ch The reaction is typically catalyzed by palladium or nickel complexes and couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org This method allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms, making it highly versatile. wikipedia.org

Suzuki Coupling: Widely used in industrial and academic settings, the Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orgmt.com The reaction is palladium-catalyzed and requires a base to activate the organoboron reagent for the transmetalation step. wikipedia.orgorganic-chemistry.org Its advantages include mild reaction conditions and the use of stable, low-toxicity organoboron reagents. mt.com

Hiyama Coupling: The Hiyama coupling involves the reaction of organosilanes with organic halides, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation of the organic group from silicon to the palladium center. organic-chemistry.org

These methods can be strategically employed to construct the carbon skeleton prior to bromination or to introduce the propyl group onto a pre-brominated ring.

Table 1: Overview of Organometallic Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Kumada Coupling | Organomagnesium (Grignard) | Ni or Pd complexes wikipedia.org | First reported catalytic cross-coupling method; highly reactive reagents. wikipedia.org |

| Negishi Coupling | Organozinc | Ni or Pd complexes wikipedia.orgorganic-chemistry.org | High reactivity and functional group tolerance; versatile for various carbon hybridizations. wikipedia.orgchemie-brunschwig.ch |

| Suzuki Coupling | Organoboron | Pd complexes wikipedia.org | Mild conditions; stable and low-toxicity reagents; widely used in synthesis. mt.com |

| Hiyama Coupling | Organosilane | Pd complexes wikipedia.org | Requires an activator (e.g., fluoride); an alternative to Suzuki coupling. organic-chemistry.org |

Mechanistic Investigations of 1 Bromo 3 Propylbenzene Reactivity

Electrophilic Aromatic Substitution Mechanisms

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring of 1-bromo-3-propylbenzene acts as a nucleophile, attacking an electrophile. The existing substituents on the ring, a bromine atom and a propyl group, influence the rate and regioselectivity of these reactions.

Detailed Analysis of Substituent Directing Effects

The directing effects of the substituents on the aromatic ring of this compound are a consequence of both inductive and resonance effects.

Propyl Group: As an alkyl group, the propyl substituent is an activating group and an ortho-, para-director. hu.edu.jo It donates electron density to the benzene ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions. hu.edu.jo

Bromo Group: The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate when attack occurs at the ortho and para positions. lkouniv.ac.in

When both groups are present, the directing effects are additive. The strongest activating group generally dictates the position of substitution. In the case of this compound, the activating propyl group and the deactivating but ortho-, para-directing bromo group will direct incoming electrophiles to the positions that are ortho and para to them. The positions ortho to the propyl group are C2 and C6, and the para position is C4. The positions ortho to the bromo group are C2 and C4, and the para position is C6. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6.

Kinetic and Thermodynamic Control in Aromatic Bromination

The bromination of propylbenzene (B89791), a related compound, can be influenced by reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. The ortho and para isomers are typically favored due to the electronic directing effects of the propyl group. For instance, careful temperature control (often 0–5 °C) is necessary to avoid side reactions during the direct electrophilic aromatic substitution (bromination of propylbenzene).

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control. Under these conditions, the most stable isomer will be the major product. Steric hindrance can play a significant role, and the para isomer is often favored as it is sterically less hindered than the ortho isomer.

Nucleophilic Substitution Reactions Involving the Aromatic Bromine

The bromine atom on the aromatic ring of this compound can be replaced by a nucleophile through several mechanisms.

SNAr Pathways and Activated Aromatic Systems

Nucleophilic aromatic substitution (SNA) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In this compound, the propyl group is electron-donating, and there are no strong electron-withdrawing groups. Therefore, it is not sufficiently activated for SNAr reactions to occur under standard conditions. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these reactions.

| Reaction | Catalyst/Reagents | Description |

|---|---|---|

| Suzuki Reaction | Pd(0) catalyst, Base | Couples with an organoboron compound. The reaction involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product. mt.comharvard.edu |

| Heck Reaction | Pd catalyst, Base | Couples with an alkene. The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.orglibretexts.org |

| Sonogashira Reaction | Pd catalyst, Cu(I) co-catalyst, Base | Couples with a terminal alkyne. The reaction proceeds via a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst helps in the formation of the copper acetylide. nrochemistry.comwikipedia.orglibretexts.org |

| Negishi Reaction | Pd or Ni catalyst | Couples with an organozinc compound. This reaction is known for its broad scope and tolerance of many functional groups. wikipedia.orgorganic-chemistry.org |

Free Radical Reactions of the Propyl Side Chain and Benzylic Position

The propyl side chain of this compound, particularly the benzylic position (the carbon atom attached to the benzene ring), is susceptible to free radical reactions.

Selective Benzylic Halogenation via Radical Mechanisms

The selective halogenation of the benzylic position—the carbon atom of the alkyl group directly attached to the benzene ring—is a key reaction for functionalizing alkylbenzenes such as this compound. This selectivity is achieved through a free-radical mechanism, typically employing reagents that can provide a low, steady concentration of a halogen radical. lumenlearning.comcore.ac.uk

The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or a peroxide (e.g., benzoyl peroxide). lumenlearning.comorganicreactions.orgchemistrysteps.com The reaction is typically conducted in a non-polar solvent such as carbon tetrachloride (CCl₄), although safer alternatives like trifluorotoluene have been proposed. chemistrysteps.com

The mechanism proceeds via a radical chain reaction: organicreactions.orgkuleuven.begauthmath.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or the N-Br bond in NBS to form a bromine radical (Br•). A trace amount of HBr in the reaction mixture can react with NBS to produce a low concentration of molecular bromine (Br₂), which is then cleaved by light or heat into two bromine radicals. core.ac.ukacs.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This step is highly selective because it forms a resonance-stabilized benzylic radical. organicreactions.orgacs.org This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the product, 1-bromo-1-(3-bromophenyl)propane, and a new bromine radical, which continues the chain. organicreactions.orggauthmath.com

Termination: The reaction is terminated when two radicals combine. gauthmath.com

Using NBS is crucial because it maintains a very low concentration of Br₂. lumenlearning.com A higher concentration of Br₂ would favor competing reactions, such as electrophilic addition to the aromatic ring. lumenlearning.com While benzylic chlorination is also possible, it is less common and can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas at high temperatures. chemistrysteps.comgauthmath.com

| Substrate | Reagent | Initiator/Conditions | Solvent | Major Product |

|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Peroxide (e.g., (PhCO₂)₂) or Light (hν), Heat | Carbon Tetrachloride (CCl₄) | 1-Bromo-1-(3-bromophenyl)propane |

Stability and Reactivity of Benzylic Radical Intermediates

The high selectivity of halogenation at the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. osti.govyoutube.com When a radical is formed at the carbon adjacent to the benzene ring, the unpaired electron can be delocalized into the aromatic π-system through resonance. core.ac.ukyoutube.com This delocalization distributes the radical character over the benzylic carbon and the ortho and para positions of the benzene ring, significantly stabilizing the intermediate. core.ac.uk

This resonance stabilization makes the benzylic C-H bond weaker than other types of alkyl C-H bonds. lumenlearning.com The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). A lower BDE indicates a more stable resulting radical. The benzylic radical is more stable than tertiary, secondary, and primary radicals, making the abstraction of a benzylic hydrogen the most energetically favorable pathway. lumenlearning.comwikipedia.org

| Bond Type | Example | BDE (kcal/mol) | Radical Formed | Relative Stability |

|---|---|---|---|---|

| Benzylic C-H | Toluene | ~90 | Benzylic | Highest |

| Tertiary C-H | Isobutane | ~93 | Tertiary | High |

| Secondary C-H | Propane | ~96 | Secondary | Medium |

| Primary C-H | Ethane | ~100 | Primary | Low |

Data sourced from reference lumenlearning.com.

Because of this stability, reactions that proceed through a benzylic radical intermediate, like the Wohl-Ziegler bromination, occur almost exclusively at this position. organicreactions.orgacs.org For this compound, abstraction of a hydrogen from the second or third carbon of the propyl chain would lead to less stable secondary or primary radicals, respectively, and these pathways are therefore kinetically disfavored. The presence of a bromine atom on the ring has a minimal effect on the stability of the benzylic radical compared to the overwhelming effect of resonance with the phenyl ring.

Oxidation and Reduction Pathways

The alkyl side chain of this compound can undergo oxidation under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize an alkyl group attached to a benzene ring to a carboxylic acid group (–COOH). lumenlearning.comorganicreactions.orgchemeurope.com A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. lumenlearning.comchemeurope.com

In the case of this compound, the entire propyl side chain is cleaved, except for the benzylic carbon, which is oxidized. The final product is 3-bromobenzoic acid. organicreactions.org This reaction proceeds through a complex mechanism believed to involve the formation of benzylic radical intermediates. organicreactions.org Tertiary alkylbenzenes, which lack a benzylic hydrogen, are resistant to this type of oxidation. lumenlearning.comorganicreactions.org

Oxidation Reaction:

Substrate: this compound

Reagent: KMnO₄ / H₂O, Heat

Product: 3-Bromobenzoic acid

Reduction pathways for this compound are less specific. The aromatic ring itself is generally resistant to reduction due to its stability. organicreactions.org However, it can be reduced to a cyclohexane (B81311) ring under harsh conditions, such as catalytic hydrogenation at high pressure and temperature using catalysts like platinum or rhodium. libretexts.org Such conditions would likely also lead to the hydrogenolysis (cleavage) of the carbon-bromine bond. Milder reduction methods, such as the Wolff-Kishner or Clemmensen reductions, are specific for reducing aryl ketones and would not affect the alkyl or bromo substituents of this compound. chemistrysteps.com

Rearrangement Reactions within the Aromatic or Alkyl Moiety

Rearrangement reactions for a molecule like this compound are not common under standard laboratory conditions. The structure, featuring a propyl group and a bromine atom on a benzene ring, is generally stable.

However, related rearrangements are known for other alkylbenzenes, which could theoretically occur under specific, typically acidic, conditions. One such reaction is the Jacobsen Rearrangement . This reaction involves the migration of an alkyl group in polyalkylbenzenes when treated with concentrated sulfuric acid. sciencemadness.orgadichemistry.comtandfonline.com The mechanism is thought to be intermolecular, where a sulfo group first attaches to the ring, followed by the transfer of an alkyl group to another molecule. sciencemadness.orgadichemistry.com This reaction is generally limited to benzene rings that are substituted with at least four alkyl or halogen groups, and thus would not be a typical pathway for this compound. sciencemadness.orgadichemistry.comtandfonline.com

Rearrangements of the alkyl side chain itself are also possible under certain conditions. For instance, isomerization of an n-propyl group to a more stable isopropyl group can occur, but this is typically acid-catalyzed and often seen during the initial synthesis of the compound via Friedel-Crafts alkylation, where a primary carbocation rearranges. Studies on the gas-phase oxidation of n-propylbenzene at high temperatures have also indicated a rapid isomerization of a beta-phenyl propyl radical to a more stable alpha-phenyl (benzylic) radical. chemeurope.com However, these represent specific circumstances and not general solution-phase rearrangement reactions of the compound itself.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Propylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and 2D Correlation Analyses

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-Bromo-3-propylbenzene displays distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons, due to the influence of the bromine and propyl substituents, exhibit complex splitting patterns in the downfield region of the spectrum. The propyl group's protons appear as characteristic multiplets in the upfield region. The integration of these signals provides the ratio of protons in different environments. docbrown.info

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are observed for the carbon atoms of the benzene (B151609) ring and the propyl side chain. docbrown.info The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating propyl group. docbrown.info The carbon atoms of the propyl group resonate at higher field strengths. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| C1 (C-Br) | - | ~122 | - |

| C2 | ~7.3 | ~130 | d |

| C3 (C-propyl) | - | ~143 | - |

| C4 | ~7.1 | ~129 | t |

| C5 | ~7.3 | ~130 | d |

| C6 | ~7.2 | ~126 | t |

| Propyl-α-CH₂ | ~2.6 | ~38 | t |

| Propyl-β-CH₂ | ~1.6 | ~24 | sextet |

| Propyl-γ-CH₃ | ~0.9 | ~14 | t |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'sextet' a six-line multiplet.

2D Correlation Analyses: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons in the propyl chain and within the aromatic ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 198 and 200, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. chemspider.comnist.gov The molecular formula of this compound is C₉H₁₁Br. chemspider.comnist.gov

The fragmentation of this compound under electron ionization (EI) typically involves the loss of the bromine atom or cleavage of the propyl side chain. Common fragmentation patterns include:

Loss of Br: A significant peak would be observed at m/z 119, corresponding to the propylbenzene (B89791) cation. nih.gov

Benzylic cleavage: Cleavage of the bond between the α and β carbons of the propyl group results in the formation of a tropylium (B1234903) ion at m/z 91, which is often a very stable and abundant fragment.

Loss of an ethyl group: A peak at m/z 171/173 would indicate the loss of a C₂H₅ radical.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Description |

| 198/200 | [C₉H₁₁Br]⁺ | Molecular ion |

| 119 | [C₉H₁₁]⁺ | Loss of Br |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

| 171/173 | [C₇H₆Br]⁺ | Loss of C₂H₅ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the alkyl side chain. Key expected absorptions include:

C-H stretching (aromatic): Above 3000 cm⁻¹

C-H stretching (aliphatic): Below 3000 cm⁻¹

C=C stretching (aromatic): In the region of 1600-1450 cm⁻¹

C-Br stretching: In the fingerprint region, typically around 600-500 cm⁻¹

Out-of-plane C-H bending (aromatic): These bands are indicative of the substitution pattern on the benzene ring. For a meta-substituted benzene, characteristic bands are expected. docbrown.info

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. cdnsciencepub.comchemicalbook.com The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Br stretch may also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-H Bending (Aliphatic) | ~1465 and ~1380 | IR |

| C-Br Stretch | 600-500 | IR, Raman |

| Aromatic C-H Bending (Out-of-plane) | 900-675 | IR |

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or to confirm the purity of this compound, coupling chromatographic separation with spectroscopic detection is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. gbcsci.comepa.gov This technique is invaluable for quality control and for identifying isomers and impurities. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for this compound, LC-MS can be used for less volatile derivatives or for analyzing reaction mixtures where the compound is present alongside non-volatile substances. The liquid chromatograph separates the components in the liquid phase, and the eluent is then introduced into the mass spectrometer for detection and identification.

These hyphenated techniques provide a powerful combination of separation and identification, enabling the unambiguous characterization of this compound even in complex matrices.

Computational Chemistry and Theoretical Studies of 1 Bromo 3 Propylbenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and energetics of 1-bromo-3-propylbenzene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, optimized geometry, and energy.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The primary source of conformational flexibility in this compound is the propyl side chain. Rotation around the single bonds, specifically the C(aromatic)-C(propyl) bond and the C-C bonds within the propyl group, gives rise to different conformers. Conformational analysis involves mapping the potential energy surface as these dihedral angles are systematically varied. This process identifies the lowest energy conformers (global and local minima) and the energy barriers between them. The most stable conformer is likely one where steric hindrance between the propyl chain and the bromine atom is minimized.

Table 1: Key Structural Parameters of this compound

| Parameter | Description |

| Molecular Formula | C₉H₁₁Br nist.gov |

| Molecular Weight | 199.09 g/mol sigmaaldrich.com |

| Rotatable Bonds | 2 aobchem.com |

| Key Dihedral Angles | C(2)-C(1)-C(propyl)-C(propyl) |

| C(1)-C(propyl)-C(propyl)-C(propyl) |

This table presents fundamental structural information. A full computational analysis would provide precise values for dozens of bond lengths and angles.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). alfa-chemistry.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy location for accepting electrons, associated with the molecule's ability to act as an electrophile.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the C-Br bond, indicating a site for potential nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. Computational studies can precisely calculate the energies of these orbitals and visualize their shapes, offering predictions about the regioselectivity of reactions like electrophilic aromatic substitution. For instance, the locations of high orbital density in the HOMO would predict the most likely sites for electrophilic attack.

Quantum chemistry allows for the detailed modeling of chemical reaction pathways. This involves identifying the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

For this compound, one could model its behavior in a reaction such as a Suzuki-Miyaura cross-coupling or a further electrophilic substitution. docbrown.info The computational process would involve:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Calculating the energies of all species to determine the reaction's thermodynamic and kinetic profile.

For example, modeling the nitration of this compound would reveal the transition state structures for attack at the ortho, para, and other meta positions. The calculated activation energies would predict the most favorable reaction product, explaining the directing effects of the bromo and propyl substituents. docbrown.info

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often filled with solvent molecules like water or an organic solvent, and then solving Newton's equations of motion for every atom in the system.

These simulations provide invaluable insights into:

Conformational Dynamics: MD can track the real-time rotation of the propyl chain, showing how the molecule explores different conformational states and how much time it spends in each. frontiersin.org

Solvent Effects: The simulation explicitly models the interactions between this compound and the surrounding solvent molecules. This can reveal how the solvent influences conformational preferences and how it organizes around the solute molecule, which is critical for understanding solubility and reaction dynamics in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental results for structure verification. schrodinger.comfaccts.de

Methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.net Similarly, vibrational frequencies for IR and Raman spectroscopy can be computed.

A typical workflow involves:

Optimizing the molecular geometry using a reliable quantum mechanical method (e.g., DFT).

Calculating the spectroscopic parameters (e.g., NMR shieldings, vibrational frequencies) for the optimized geometry.

Comparing the predicted spectrum with the experimental one.

A close match between the theoretical and experimental spectra provides strong confidence in the determined structure. Discrepancies can point to incorrect structural assignments or suggest the presence of multiple conformers influencing the experimental measurement. For this compound, this would involve comparing calculated ¹H and ¹³C NMR shifts to those obtained in the lab. docbrown.info

Table 2: Illustrative Comparison of Experimental and Hypothetical Calculated ¹³C NMR Shifts for Propylbenzene (B89791)

| Carbon Atom | Experimental Shift (ppm) for Propylbenzene | Hypothetical Calculated Shift (ppm) for Propylbenzene |

| C1 (ipso) | 142.7 | 142.5 |

| C2/C6 (ortho) | 128.4 | 128.6 |

| C3/C5 (meta) | 128.5 | 128.7 |

| C4 (para) | 125.9 | 126.0 |

| Cα (CH₂) | 38.0 | 37.8 |

| Cβ (CH₂) | 24.5 | 24.3 |

| Cγ (CH₃) | 13.8 | 13.9 |

This table illustrates the typical agreement between experimental and calculated ¹³C NMR shifts for a related molecule, propylbenzene. A similar study on this compound would be used to assign its unique set of signals, accounting for the electronic effects of the bromine substituent.

Applications of 1 Bromo 3 Propylbenzene in Complex Organic Synthesis

As a Versatile Building Block for Pharmaceutical Intermediates

The utility of 1-bromo-3-propylbenzene in medicinal chemistry lies in its role as a precursor to complex pharmaceutical intermediates. The synthesis of biologically active compounds often requires the assembly of multiple molecular fragments, and this compound provides a readily modifiable phenylpropyl core. The bromine atom can be replaced through various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comorganic-chemistry.org This strategic functionalization is a cornerstone of drug discovery, enabling the synthesis of libraries of compounds for screening and the development of new therapeutic agents. cphi-online.com The fundamental structure of this compound is found within more complex molecules designed for biological applications.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

Similar to its application in pharmaceuticals, this compound and its isomers are valuable starting materials in the agrochemical industry. guidechem.comlookchem.com The synthesis of modern herbicides, insecticides, and fungicides often involves the creation of highly substituted aromatic structures to achieve desired efficacy and selectivity. The reactivity of the carbon-bromine bond allows for the incorporation of the propylbenzene (B89791) moiety into larger molecular frameworks characteristic of active agrochemical ingredients. cymitquimica.com Furthermore, this compound serves as an intermediate in the manufacturing of various specialty chemicals, where its specific substitution pattern is required to build molecules for use in dyes, pigments, and other industrial applications. guidechem.com

Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals)

The unique properties of the propyl-substituted phenyl group make this compound a candidate for the synthesis of advanced materials. In polymer science, aryl halides are used as monomers or functionalizing agents. Through coupling reactions, this compound can be incorporated into polymer backbones, imparting specific thermal or mechanical properties. numberanalytics.comguidechem.com The rigid aromatic core combined with the flexible alkyl chain is a structural motif found in some liquid crystals. By elaborating the structure of this compound, it can be used to create molecules that exhibit mesophases, which are essential for applications in display technologies. numberanalytics.com

Synthesis of Highly Substituted Aromatic Systems and Heterocyclic Compounds

The primary utility of this compound in organic synthesis is its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new bonds and are fundamental to the synthesis of complex aromatic and heterocyclic systems. pressbooks.publibretexts.org The ability to selectively form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is particularly crucial.

Grignard Reaction: this compound can react with magnesium metal to form the corresponding Grignard reagent, 3-propylphenylmagnesium bromide. google.comleah4sci.com This organometallic intermediate is a potent nucleophile, capable of reacting with a wide range of electrophiles to form new C-C bonds. leah4sci.comnih.gov

Table 1: Grignard Reactions with this compound

| Reactant | Reagent | Product Type |

| This compound | 1. Mg, ether | 3-Propylphenylmagnesium bromide |

| 3-Propylphenylmagnesium bromide | 2. Aldehyde/Ketone | Substituted benzyl (B1604629) alcohol |

| 3-Propylphenylmagnesium bromide | 2. Ester | Tertiary alcohol |

| 3-Propylphenylmagnesium bromide | 2. CO2 | Benzoic acid derivative |

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly reliable method for creating biaryl structures or attaching alkyl and vinyl groups to the aromatic ring. nih.govyonedalabs.com The reaction is tolerant of a wide variety of functional groups, making it exceptionally useful in complex syntheses. nih.gov

Table 2: Suzuki-Miyaura Coupling with this compound

| Coupling Partner | Catalyst System | Base | Product Type |

| Arylboronic acid | Pd(OAc)2 / XPhos | CsF | Biaryl compound |

| Vinylboronic acid | Pd(PPh3)4 | K2CO3 | Styrene (B11656) derivative |

| Alkylboronic acid | PdCl2(dppf) | K3PO4 | Alkyl-substituted benzene (B151609) |

Heck Reaction: The Heck reaction couples aryl halides with alkenes, providing a direct method for synthesizing substituted olefins. organic-chemistry.orgdiva-portal.org This transformation is key for producing precursors to polymers and fine chemicals. brainly.comuniurb.it The reaction typically uses a palladium catalyst and a base to regenerate the active catalytic species. diva-portal.org

Table 3: Heck Reaction with this compound

| Alkene Partner | Catalyst System | Base | Product Type |

| Styrene | Pd(OAc)2 / PPh3 | Et3N | Stilbene derivative |

| Acrylate ester | PdCl2(CH3CN)2 | KOAc | Cinnamate derivative |

| Ethylene | Pd(PPh3)4 | NaOAc | Styrene derivative |

Sonogashira Coupling: This coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by both palladium and a copper(I) salt. nrochemistry.comlibretexts.org The resulting arylalkynes are versatile intermediates for synthesizing more complex structures, including heterocycles and conjugated polymers. organic-chemistry.org

Table 4: Sonogashira Coupling with this compound

| Alkyne Partner | Catalyst System | Base | Product Type |

| Phenylacetylene (B144264) | Pd(PPh3)2Cl2 / CuI | Diisopropylamine | Diarylacetylene |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Et3N | Silyl-protected arylalkyne |

| Propargyl alcohol | PdCl2(dppf) / CuI | Piperidine | Aryl-substituted propargyl alcohol |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It is one of the most important reactions for synthesizing anilines and their derivatives, which are core structures in many pharmaceuticals and heterocyclic compounds. numberanalytics.comresearchgate.net The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orgchemrxiv.org

Table 5: Buchwald-Hartwig Amination with this compound

| Amine Partner | Catalyst System | Base | Product Type |

| Aniline | Pd(OAc)2 / BINAP | NaOtBu | Diaryl amine |

| Morpholine | Pd2(dba)3 / XPhos | Cs2CO3 | N-Aryl heterocycle |

| Benzylamine | Pd(P(t-Bu)3)2 | K3PO4 | N-Aryl, N-alkyl amine |

Environmental Fate and Degradation Mechanisms of 1 Bromo 3 Propylbenzene

Photochemical Degradation Pathways in Atmospheric and Aqueous Environments

In the atmosphere, brominated aromatic compounds like 1-Bromo-3-propylbenzene are subject to degradation, which can limit their long-range transport potential. pops.int The primary atmospheric degradation mechanism is reaction with hydroxyl radicals (•OH). While specific data for this compound is limited, the atmospheric residence time of brominated compounds is determined by the rates of wet and dry deposition and photochemical degradation. envirocomp.com For some polybrominated diphenyl ethers (PBDEs), atmospheric degradation is a significant removal process, especially for lower brominated congeners. pops.int

In aqueous environments, photochemical degradation can also occur. The presence of nitrite (B80452) ions in the environment can lead to deamination reactions in similar compounds like 1-bromo-3-isopropylbenzene, which can result in degradation through hydrolysis and biodegradation. biosynth.com In sunlit surface waters, reactive bromine species can form through the photo-oxidation of bromide ions, which can then react with organic matter. nih.gov Studies on other brominated flame retardants have shown that photodegradation can be significant, with degradation rates influenced by the wavelength of light and the presence of other substances in the water. nih.gov For instance, the photodegradation of some brominated flame retardants follows pseudo-first-order kinetics and can be rapid under certain irradiation conditions. nih.gov

Table 1: Factors Influencing Photochemical Degradation

| Factor | Influence on Degradation |

| Light Wavelength | Shorter wavelengths (e.g., 180-334 nm) are major contributors to the photodegradation of some brominated flame retardants. nih.gov |

| Presence of •OH radicals | A primary driver of atmospheric degradation. envirocomp.com |

| Nitrite Ions | Can lead to deamination and subsequent degradation in aqueous environments. biosynth.com |

| Organic Solvents | The type of solvent can significantly affect photodegradation rates. nih.gov |

Biodegradation Processes and Microbial Catalysis

Biodegradation is a key process in determining the environmental fate of brominated aromatic compounds. nih.gov Both aerobic and anaerobic microorganisms have been shown to degrade these compounds. scirp.org

Under anaerobic conditions, reductive dehalogenation is a primary degradation pathway. acs.orgnih.govacs.org This process involves the removal of bromine atoms, which can be a stepwise process. acs.org For example, the bacterium Dehalococcoides mccartyi strain CBDB1 has been shown to reductively debrominate oligocyclic aromatic phenolic compounds. acs.orgnih.govacs.org

Aerobic degradation of brominated aromatics has also been observed. The tropical marine yeast Yarrowia lipolytica NCIM 3589 can grow on and degrade bromobenzene (B47551), with the initial step being dehalogenation to form phenol (B47542). frontiersin.org The number and position of bromine substituents on the benzene (B151609) ring can affect the rate of degradation. frontiersin.org Microbial consortia have also been shown to be effective in degrading brominated flame retardants under aerobic conditions, sometimes through a monooxygenase mechanism. mdpi.com

Table 2: Microbial Degradation of Brominated Aromatic Compounds

| Microorganism/Consortium | Degradation Pathway | Key Findings |

| Dehalococcoides mccartyi strain CBDB1 | Anaerobic Reductive Dehalogenation | Capable of stepwise removal of all bromide substituents from certain brominated phenolic compounds. acs.orgnih.govacs.org |

| Yarrowia lipolytica NCIM 3589 | Aerobic Dehalogenation | Degrades bromobenzene to phenol as an initial step. frontiersin.org |

| Four-Strain Microbial Consortium | Aerobic Monooxygenase Mechanism | Demonstrated biodegradation of brominated flame retardants TBNPA and DBNPG. mdpi.com |

Environmental Persistence and Formation of Transformation Products

The persistence of brominated aromatic compounds in the environment is a significant concern due to their potential for bioaccumulation and toxicity. researchgate.netijabbr.com Their chemical structure, particularly the carbon-bromine bond, makes them resistant to degradation. ijabbr.com

The long-range transport of these compounds is influenced by factors such as their volatility and their partitioning between the atmosphere, water, and soil. nilu.nonih.gov Less volatile, more highly brominated congeners may have their transport limited by their low volatility, while the transport of more volatile, lower brominated congeners may be limited by atmospheric degradation. pops.int

During degradation, a variety of transformation products can be formed. For example, the thermal degradation of some brominated flame retardants can produce brominated benzenes, phenols, and other complex aromatic compounds. researchgate.net The interaction between flame retardants and polymer matrices can also lead to the formation of compounds like α-bromoethylbenzene. researchgate.net In aqueous environments, advanced oxidation processes can lead to the formation of brominated disinfection byproducts such as bromoform (B151600) and dibromoacetic acid. acs.org The specific transformation products formed depend on the parent compound and the degradation conditions.

Strategies for Environmental Remediation of Brominated Aromatic Contaminants

Several strategies are being explored for the remediation of sites contaminated with brominated aromatic compounds. These can be broadly categorized into biological and chemical methods.

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade these pollutants. nih.gov This can involve:

Bioaugmentation: The introduction of specific microorganisms with known degradative capabilities to a contaminated site.

Biostimulation: The addition of nutrients or other substances to stimulate the activity of indigenous microorganisms. tandfonline.com

Anaerobic and phototrophic microorganisms are considered particularly promising for the remediation of halogenated aromatics. scirp.org

Chemical remediation methods aim to transform the pollutants into less harmful substances through chemical reactions. These include:

In situ chemical oxidation (ISCO): This involves the injection of strong oxidants like permanganate (B83412), persulfate, or ozone into the contaminated area. tandfonline.com Advanced oxidation processes (AOPs), such as those based on sulfate (B86663) radicals, have shown potential for degrading brominated compounds. acs.orgkaust.edu.sa

Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), for the degradation of pollutants. mdpi.com These materials can have high reactivity and a large surface area, making them effective for remediation.

The choice of remediation strategy depends on the specific contaminants, the site conditions, and the cost-effectiveness of the approach. nih.gov

Catalytic Transformations Involving 1 Bromo 3 Propylbenzene

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for constructing complex molecular architectures. As an aryl bromide, 1-Bromo-3-propylbenzene is a suitable electrophilic partner in a variety of these transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. libretexts.orgmdpi.com These reactions typically involve a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of the aryl halide with a nucleophilic partner. libretexts.orgacs.org

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org this compound can react with various aryl or vinyl boronic acids to produce substituted biphenyls and stilbenes, respectively. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on this compound are not prevalent, the reactivity of similar aryl bromides is well-documented.

| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene (B47551) | Phenylboronic acid | (NHC)₂PdBr₂ / KOH | H₂O/2-propanol, 82°C, 0.5h | Biphenyl | Good | nih.gov |

| 4-Bromoanisole | 4-Tolylboronic acid | Pd(OAc)₂ / XPhos / CsF | Toluene, 70°C | 4-Methoxy-4'-methylbiphenyl | 95% | google.com |

| 1-Bromo-2-isopropylbenzene | Diazocine-boronic ester | Pd(OAc)₂ / XPhos / K₃PO₄ | Toluene/H₂O, 70°C | (2-isopropylphenyl)diazocine | 60% | google.com |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. libretexts.org this compound would be expected to react with alkenes like styrene (B11656) or acrylates, catalyzed by a palladium complex in the presence of a base (such as triethylamine) to neutralize the HBr formed. libretexts.orgresearchgate.net The reaction typically yields the trans-isomer of the product. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a dual catalyst system of palladium and copper(I). libretexts.orgorganic-chemistry.org The reaction of this compound with an alkyne such as phenylacetylene (B144264) would yield a disubstituted alkyne. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a Pd(II)-aryl complex. organic-chemistry.org Copper-free versions of this reaction have also been developed. libretexts.org

| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Cu/Pd@Mod-PANI-3OH / Et₃N | H₂O, 80°C, 8h | Diphenylacetylene | 90% | rsc.org |

| Bromobenzene | Phenylacetylene | Ni(acac)₂ / (Ph₂P)₂py / CuI / Et₃N | DMF, 100°C | Diphenylacetylene | Good-Excellent | researchgate.net |

| 3-Bromothiophene | Phenylacetylene | Pd(OAc)₂ / 2-Phosphino-N-arylindole / Cs₂CO₃ | Dioxane, 80°C | 3-(Phenylethynyl)thiophene | 87% | uni-rostock.de |

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org this compound can be coupled with primary or secondary amines to form N-aryl amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base like sodium tert-butoxide. wikipedia.orgnih.gov The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of substrates under milder conditions. wikipedia.org

Hydrogenation and Dehalogenation Catalysis

Catalytic methods can be employed to selectively remove the bromine atom (hydrodehalogenation) or, under more vigorous conditions, to saturate the aromatic ring (hydrogenation).

Hydrodehalogenation: The C-Br bond in this compound can be cleaved and replaced with a hydrogen atom through catalytic hydrodehalogenation. This transformation effectively converts the molecule to n-propylbenzene. This reaction is often carried out using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. The hydrogen source can be molecular hydrogen (H₂), or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. Bromo substituents are generally reduced more readily than chloro substituents under these conditions.

Another effective method for the reductive dehalogenation of aryl halides involves the use of nickel boride (Ni₂B), which can be generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol. This system efficiently reduces a variety of organic halides at ambient temperatures. While not specifically documented for this compound, the closely related compound 1-bromo-3-phenylpropane undergoes successful dehalogenation to n-propylbenzene in 87% yield using this method.

Hydrogenation: The complete saturation of the benzene (B151609) ring of this compound to form 1-bromo-3-propylcyclohexane is a more challenging transformation that requires more severe conditions. Catalysts like rhodium or ruthenium on a support (e.g., alumina) under high pressure and temperature are typically required for aromatic ring hydrogenation. The C-Br bond may or may not remain intact, depending on the chosen catalyst and reaction conditions, with potential for concurrent hydrodehalogenation.

Catalytic Cracking and Dealkylation Studies

Catalytic cracking is a process used extensively in the petroleum industry to break down large hydrocarbon molecules into smaller, more valuable ones. uw.edu.plsetlab.comwikipedia.org Dealkylation is a specific type of cracking where an alkyl group is cleaved from an aromatic ring. For this compound, this would involve the breaking of the bond between the propyl group and the benzene ring to yield bromobenzene and propene.

Studies on related, non-halogenated compounds like n-propylbenzene and other alkylbenzenes provide insight into the potential catalytic behavior. These transformations are typically carried out at high temperatures over solid acid catalysts, such as zeolites (e.g., H-Y, H-ZSM-5) or silica-alumina. psu.eduresearchgate.net The mechanism proceeds via carbocation intermediates formed on the acidic sites of the catalyst. psu.edu The propylbenzene (B89791) is first protonated to form a carbenium ion, which can then undergo β-scission to release a propene molecule and leave a bromophenyl cation, which is then protonated to form bromobenzene.

The product distribution in the cracking of alkylbenzenes is highly dependent on the catalyst's properties (acidity, pore size) and the reaction conditions (temperature, pressure). researchgate.net For n-propylbenzene, dealkylation to benzene and propene is a primary reaction pathway. However, side reactions such as isomerization (to form isopropylbenzene), disproportionation (to form benzene and dipropylbenzenes), and transalkylation can also occur. researchgate.net

There is a lack of specific research in the available literature on the catalytic cracking of this compound. The presence of the bromine atom would likely influence the reaction. The C-Br bond has a lower bond dissociation energy than a C-H or C-C bond, which could lead to dehydrobromination or other side reactions under typical cracking conditions. Further research is needed to determine the specific product distribution and reaction pathways for the catalytic cracking of this compound.

Future Research Directions and Emerging Methodologies for 1 Bromo 3 Propylbenzene

Development of Green Chemistry Approaches for Synthesis and Transformation

The paradigm of green chemistry, which emphasizes the reduction or elimination of hazardous substances, is a major driver in the development of new synthetic routes for and with 1-bromo-3-propylbenzene. colab.ws Traditional bromination methods often rely on stoichiometric bromine and catalysts like iron(III) bromide, which can generate corrosive byproducts.

A significant area of research is the development of "green" oxidative bromination techniques. Aerobic bromination, which uses oxygen as the terminal oxidant, has garnered considerable interest. nih.gov These methods can utilize sources like hydrobromic acid (HBr) or sodium bromide (NaBr) in the presence of a catalyst, offering a more atom-economical and environmentally benign alternative to traditional methods. nih.gov The development of transition-metal-free aerobic bromination, potentially promoted by catalytic amounts of ionic liquids, presents a particularly promising and sustainable pathway. nih.gov

Key principles of green chemistry applicable to this compound synthesis and transformation include:

Waste Prevention: Designing syntheses that minimize byproduct formation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents.

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents. colab.ws

Exploration of Novel Catalytic Systems and Sustainable Processes

The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. Research is actively pursuing novel catalytic systems that offer higher efficiency, broader substrate scope, and greater functional group tolerance under milder, more sustainable conditions.

Palladium-based catalysts remain central to many cross-coupling reactions like the Heck, Suzuki, and Stille reactions. researchgate.net However, the focus is shifting towards developing highly active and long-lived catalysts that can be used at very low loadings (ppm levels), which is both cost-effective and reduces potential palladium contamination in the final products. nih.gov For instance, advanced palladium-N-heterocyclic carbene (NHC) complexes have shown excellent activity in Heck reactions involving bromoarenes. researchgate.net

Beyond palladium, nickel-based catalytic systems are emerging as a powerful and more earth-abundant alternative. Nickel hydride catalysis, for example, enables the enantioselective cross-coupling of non-activated alkyl halides with alkenyl boronates, a method that could be adapted for transformations involving the propyl side chain of related structures. nih.gov

Sustainable processes also involve exploring alternative energy sources to drive reactions. The coupling of light with biological systems or enzymes for chemical synthesis represents a frontier in sustainable chemistry that could find future applications in the transformations of this compound. ambeed.com

Table 1: Comparison of Catalytic Systems for Reactions Involving Bromoarenes

| Catalyst Type | Example Reaction | Key Advantages | Reference |

| Palladium-NHC | Heck Coupling | High efficiency, potential for low catalyst loading | researchgate.net |

| Palladium/Ligand | Amination | High turnover numbers, applicable to aryl bromides | nih.gov |

| Nickel Hydride | Alkyl-Alkyl Coupling | Enantioselective, uses earth-abundant metal | nih.gov |

| Ionic Liquid | Aerobic Bromination | Transition-metal-free, controllable chemoselectivity | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent transformations into continuous flow and automated platforms represents a significant leap forward in efficiency, safety, and reproducibility.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and reactive intermediates. For the synthesis of this compound, a flow process could allow for precise management of bromination reactions, minimizing over-substitution and improving product purity.

Automated synthesis platforms, often coupled with computational tools for reaction planning, are revolutionizing the way molecules are made. researchgate.net These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new molecules. By incorporating the synthesis and derivatization of this compound into such platforms, researchers can rapidly generate libraries of related compounds for applications in drug discovery and materials science. researchgate.net The development of machines capable of executing diverse reactions using a range of starting materials is a key goal in this area. researchgate.net

Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Profiling

To optimize and control the synthesis and reactions of this compound, especially within automated and flow chemistry systems, advanced in-situ monitoring techniques are crucial. These methods provide real-time data on reaction kinetics, intermediate formation, and product conversion without the need for sampling and offline analysis.